N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

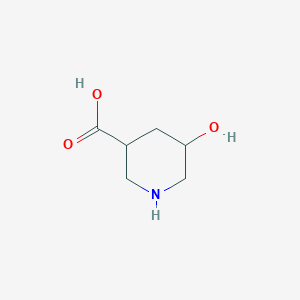

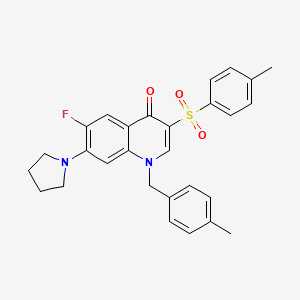

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of 1,3,4-oxadiazol derivatives. These derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties. The compound features a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is substituted with a methoxyphenyl group and linked to a phenylpropanamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazol derivatives typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazol ring. For instance, the synthesis of 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl) naphthalene-1,8-dicarboxamide derivatives was achieved using POCl3, resulting in good yields . Similarly, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives was confirmed by NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol derivatives is often confirmed using techniques such as NMR and X-ray crystallography. For example, the crystal structure studies of novel piperazine derivatives of the 1,3,4-oxadiazol class revealed that they crystallize in the monoclinic crystal system and exhibit intermolecular hydrogen bonds contributing to the crystal packing . These structural analyses are crucial for understanding the reactive sites and the potential for intermolecular interactions.

Chemical Reactions Analysis

The 1,3,4-oxadiazol derivatives can participate in various chemical reactions due to the presence of reactive sites identified by DFT calculations. These sites may be targeted for electrophilic or nucleophilic attack, which can lead to further chemical modifications and the development of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazol derivatives are influenced by their molecular structure. The presence of the oxadiazol ring and substituents like the methoxyphenyl group can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the crystal packing and, consequently, the solid-state properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Antidiabetic Potential

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating significant α-amylase inhibition, which is a therapeutic target for managing diabetes mellitus (Lalpara et al., 2021).

Anticancer Activities

Several studies have designed and synthesized 1,3,4-oxadiazole derivatives, showing moderate to excellent anticancer activities across various cancer cell lines, including breast, lung, prostate, and ovarian cancer. These compounds exhibit their therapeutic potential by inducing cytotoxic effects on cancer cells (Yakantham et al., 2019); (Ravinaik et al., 2021).

Nematocidal Activity

Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activity, showing promising results against Bursaphelenchus xylophilus, a significant pest affecting the forestry industry. This suggests their potential use in developing new nematicides (Liu et al., 2022).

Antimicrobial Agents

The synthesis of 1,3,4-oxadiazole derivatives has also been reported for their antibacterial activity, presenting a new avenue for developing antimicrobial agents effective against various Gram-positive and Gram-negative bacteria (Rai et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-oxadiazole scaffold, like the one , have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis .

Mode of Action

1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .

Biochemical Pathways

The inhibition of enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase by 1,3,4-oxadiazole derivatives can affect various biochemical pathways, including dna synthesis, histone acetylation, dna topology, telomere maintenance, and nucleotide metabolism .

Result of Action

The inhibition of various enzymes by 1,3,4-oxadiazole derivatives can lead to antiproliferative effects, potentially making them useful for cancer treatment .

Propiedades

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCWGIHIXUNWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)